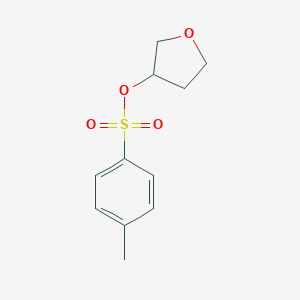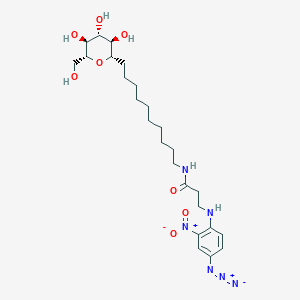
10-N-(N-(4-Azido-2-nitrophenyl)-beta-alanyl)amino-1-decylglucopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-N-(N-(4-Azido-2-nitrophenyl)-beta-alanyl)amino-1-decylglucopyranoside, also known as ANPG, is a chemical compound that has been widely used in scientific research. ANPG is a derivative of glucose that has been modified with a nitrophenyl azide group, making it a useful tool for studying protein-protein interactions in biological systems.
Wissenschaftliche Forschungsanwendungen
10-N-(N-(4-Azido-2-nitrophenyl)-beta-alanyl)amino-1-decylglucopyranoside has been widely used in scientific research as a tool for studying protein-protein interactions. 10-N-(N-(4-Azido-2-nitrophenyl)-beta-alanyl)amino-1-decylglucopyranoside can be used to label proteins with a fluorescent tag, allowing researchers to visualize the interactions between proteins. 10-N-(N-(4-Azido-2-nitrophenyl)-beta-alanyl)amino-1-decylglucopyranoside has been used to study the interactions between proteins involved in the immune response, signal transduction, and DNA repair.
Wirkmechanismus
10-N-(N-(4-Azido-2-nitrophenyl)-beta-alanyl)amino-1-decylglucopyranoside works by reacting with cysteine residues on proteins, forming covalent bonds. The nitrophenyl azide group on 10-N-(N-(4-Azido-2-nitrophenyl)-beta-alanyl)amino-1-decylglucopyranoside can be activated with UV light, causing it to react with nearby cysteine residues. This reaction forms a covalent bond between 10-N-(N-(4-Azido-2-nitrophenyl)-beta-alanyl)amino-1-decylglucopyranoside and the protein, allowing researchers to study protein-protein interactions.
Biochemische Und Physiologische Effekte
10-N-(N-(4-Azido-2-nitrophenyl)-beta-alanyl)amino-1-decylglucopyranoside has no known biochemical or physiological effects on cells or organisms. 10-N-(N-(4-Azido-2-nitrophenyl)-beta-alanyl)amino-1-decylglucopyranoside is a non-toxic compound that can be used in a variety of lab experiments without harming cells or organisms.
Vorteile Und Einschränkungen Für Laborexperimente
10-N-(N-(4-Azido-2-nitrophenyl)-beta-alanyl)amino-1-decylglucopyranoside has several advantages for lab experiments. It is a non-toxic compound that can be used in a variety of cell types and organisms. 10-N-(N-(4-Azido-2-nitrophenyl)-beta-alanyl)amino-1-decylglucopyranoside is also a highly specific tool for studying protein-protein interactions, allowing researchers to focus on specific interactions without interference from other proteins. However, 10-N-(N-(4-Azido-2-nitrophenyl)-beta-alanyl)amino-1-decylglucopyranoside has limitations in its use. 10-N-(N-(4-Azido-2-nitrophenyl)-beta-alanyl)amino-1-decylglucopyranoside is a relatively expensive compound, and its synthesis can be challenging. 10-N-(N-(4-Azido-2-nitrophenyl)-beta-alanyl)amino-1-decylglucopyranoside also requires UV light for activation, which can be a limitation in some experiments.
Zukünftige Richtungen
There are several future directions for 10-N-(N-(4-Azido-2-nitrophenyl)-beta-alanyl)amino-1-decylglucopyranoside research. One direction is the development of new 10-N-(N-(4-Azido-2-nitrophenyl)-beta-alanyl)amino-1-decylglucopyranoside derivatives with improved properties. For example, 10-N-(N-(4-Azido-2-nitrophenyl)-beta-alanyl)amino-1-decylglucopyranoside derivatives that can be activated with visible light instead of UV light would be useful for studying protein-protein interactions in live cells and organisms. Another direction is the use of 10-N-(N-(4-Azido-2-nitrophenyl)-beta-alanyl)amino-1-decylglucopyranoside in drug discovery. 10-N-(N-(4-Azido-2-nitrophenyl)-beta-alanyl)amino-1-decylglucopyranoside can be used to identify small molecules that disrupt protein-protein interactions, which could lead to the development of new drugs for various diseases. Overall, 10-N-(N-(4-Azido-2-nitrophenyl)-beta-alanyl)amino-1-decylglucopyranoside is a valuable tool for studying protein-protein interactions and has many potential applications in scientific research.
Synthesemethoden
The synthesis of 10-N-(N-(4-Azido-2-nitrophenyl)-beta-alanyl)amino-1-decylglucopyranoside involves the reaction of 1-decylglucose with N-(4-azido-2-nitrophenyl)-beta-alanine in the presence of a catalyst. The reaction produces 10-N-(N-(4-Azido-2-nitrophenyl)-beta-alanyl)amino-1-decylglucopyranoside, which can be purified using various chromatography techniques. The purity of 10-N-(N-(4-Azido-2-nitrophenyl)-beta-alanyl)amino-1-decylglucopyranoside is essential for its scientific research applications.
Eigenschaften
CAS-Nummer |
115756-34-8 |
|---|---|
Produktname |
10-N-(N-(4-Azido-2-nitrophenyl)-beta-alanyl)amino-1-decylglucopyranoside |
Molekularformel |
C25H40N6O8 |
Molekulargewicht |
552.6 g/mol |
IUPAC-Name |
3-(4-azido-2-nitroanilino)-N-[10-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]decyl]propanamide |
InChI |
InChI=1S/C25H40N6O8/c26-30-29-17-10-11-18(19(15-17)31(37)38)27-14-12-22(33)28-13-8-6-4-2-1-3-5-7-9-20-23(34)25(36)24(35)21(16-32)39-20/h10-11,15,20-21,23-25,27,32,34-36H,1-9,12-14,16H2,(H,28,33)/t20-,21+,23-,24+,25+/m0/s1 |
InChI-Schlüssel |
IJYMOAUTAVFXQH-XFFRTBGTSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])NCCC(=O)NCCCCCCCCCC[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])NCCC(=O)NCCCCCCCCCCC2C(C(C(C(O2)CO)O)O)O |
Kanonische SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])NCCC(=O)NCCCCCCCCCCC2C(C(C(C(O2)CO)O)O)O |
Andere CAS-Nummern |
115756-34-8 |
Synonyme |
10-N-(N-(4-azido-2-nitrophenyl)-beta-alanyl)amino-1-decylglucopyranoside NapADG |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



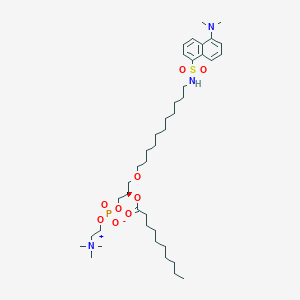
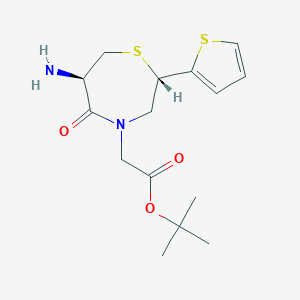
![7-Ethoxycarbonyl-9-(ethoxycarbonylmethyl)-9-azabicyclo[3,3,1]nonan-3-ol](/img/structure/B40333.png)
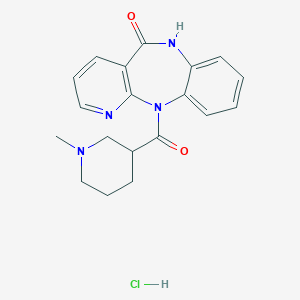
![1,7-Dioxaspiro[5.5]undec-4-ene](/img/structure/B40338.png)
![6-amino-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B40339.png)

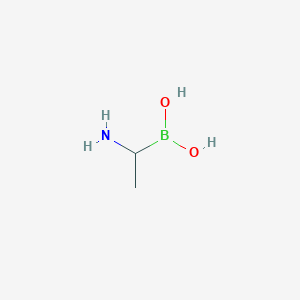
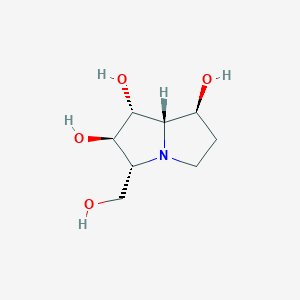
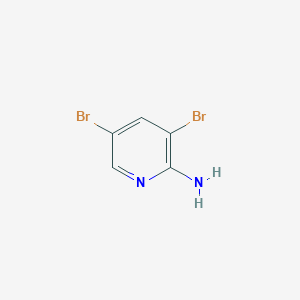
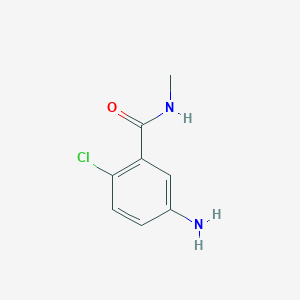
![7-Methylidene-5,6-dihydrocyclopenta[c]pyridin-5-ol](/img/structure/B40354.png)

